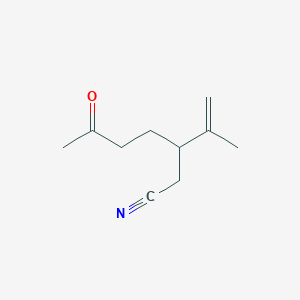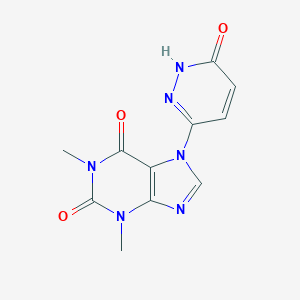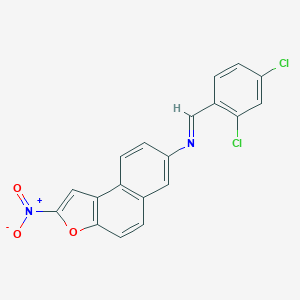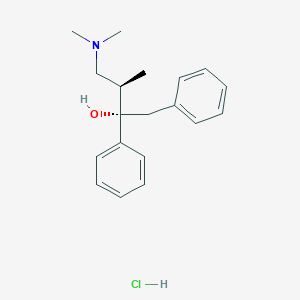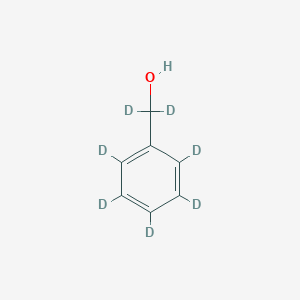
Benzyl-d7 alcohol
Overview
Description
Its chemical formula is C6D5CD2OH, and it has a molecular weight of 115.18 g/mol . This compound is commonly used in various scientific research applications due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Benzyl-d7 alcohol is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing for accurate measurements and analysis of chemical structures.
Isotope Tracing: In biological and chemical research, this compound is used as a tracer to study metabolic pathways and reaction mechanisms.
Pharmaceutical Research: It is used in the development and testing of new drugs, particularly in understanding drug metabolism and pharmacokinetics.
Material Science: this compound is used in the synthesis of deuterated polymers and other materials for specialized applications.
Mechanism of Action
Target of Action
Benzyl-d7 alcohol is a deuterated compound of Benzyl Alcohol . The primary target of Benzyl Alcohol is lice, where it inhibits them from closing their respiratory spiracles .
Mode of Action
The mode of action of Benzyl Alcohol, and by extension this compound, involves the obstruction of the respiratory spiracles of lice, leading to their asphyxiation .
Biochemical Pathways
Benzyl Alcohol, and thus this compound, is involved in the peroxisomal β-oxidative pathway. This pathway, along with the enzyme benzyl alcohol O-benzoyltransferase (HSR201), contributes to the biosynthesis of salicylic acid . The pathway involves the conversion of cinnamoyl-CoA to benzoyl-CoA, a substrate of HSR201 .
Pharmacokinetics
It is known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles .
Result of Action
The result of Benzyl Alcohol’s action is the asphyxiation of lice . As a deuterated form of Benzyl Alcohol, this compound is expected to have a similar effect.
Safety and Hazards
Benzyl-d7 alcohol is classified as harmful if swallowed or inhaled and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use it only outdoors or in a well-ventilated area . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Future Directions
While specific future directions for Benzyl-d7 alcohol were not found, the synthesis of Benzyl alcohol, its non-deuterated form, is a topic of ongoing research. Recent studies are focused on the development of efficient catalysts in the production of benzyl alcohol with a selective and effective hydrogenation route from benzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-d7 alcohol can be synthesized through the reaction of benzyl bromide with deuterated sodium hydroxide (D7OD). This reaction involves a nucleophilic substitution where the bromine atom in benzyl bromide is replaced by the deuterium atom from D7OD .
Industrial Production Methods: Industrial production of this compound typically involves the same nucleophilic substitution reaction but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction conditions to optimize the production .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form benzaldehyde-d7. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form toluene-d8 using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrogen chloride gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzaldehyde-d7.
Reduction: Toluene-d8.
Substitution: Benzyl chloride-d7.
Comparison with Similar Compounds
Benzyl alcohol: The non-deuterated form of benzyl-d7 alcohol, with the chemical formula C7H8O.
Toluene-d8: A deuterated form of toluene, with the chemical formula C7D8.
Benzaldehyde-d7: A deuterated form of benzaldehyde, with the chemical formula C7D6O.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope tracing studies. Compared to its non-deuterated counterpart, this compound offers enhanced sensitivity and accuracy in analytical applications .
Properties
IUPAC Name |
dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-XZJKGWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583638 | |
| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71258-23-6 | |
| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71258-23-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



